Pristinamycin - 270076-60-3

Pristinamycin

Catalog Number: EVT-1488536
CAS Number: 270076-60-3
Molecular Formula: C71H84N10O17
Molecular Weight: 1349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pristinamycin is a naturally occurring streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis []. Streptogramins are a unique class of antibiotics, consisting of two structurally distinct components that act synergistically to inhibit bacterial protein synthesis [, ]. Pristinamycin is comprised of two such components: pristinamycin I and pristinamycin II [, ]. The semi-synthetic derivatives of these components are used in human medicine as therapeutic agents, particularly against methicillin-resistant Staphylococcus aureus strains [].

Future Directions
  • Developing new water-soluble derivatives: Overcoming the limited water solubility of pristinamycin to expand its therapeutic applications [].
  • Addressing pristinamycin IIB problems: Tackling the instability and solubility issues of pristinamycin IIB to unlock its therapeutic potential [].
  • Further understanding of the regulation of pristinamycin biosynthesis: Investigating the complex signaling cascade governing pristinamycin production to optimize fermentation processes and enhance yield [, ].

Pristinamycin I (PIA)

Compound Description: Pristinamycin I (PIA) is a macrolide and one of the two major components of the naturally occurring antibiotic Pristinamycin. [] It acts synergistically with Pristinamycin IIA to exert its antibacterial effects. [] Pristinamycin I itself possesses low activity against anaerobes. [] Modifications to Pristinamycin IA, specifically regioselective and stereoselective substitution alpha to the carbonyl group in the 4-oxo-pipecolic acid residue, have been explored to develop novel water-soluble derivatives for improved administration. []

Relevance: Pristinamycin I is a fundamental constituent of Pristinamycin, and its synergistic interaction with Pristinamycin IIA is crucial for the antibiotic activity of Pristinamycin. [] Chemical modifications of Pristinamycin I are being investigated to enhance the therapeutic potential of Pristinamycin. []

Pristinamycin IIA (PIIA)

Compound Description: Pristinamycin IIA (PIIA) is a macrocyclic lactone and the other major component of Pristinamycin, acting synergistically with Pristinamycin IA. [, ] Similar to Pristinamycin I, Pristinamycin IIA alone generally exhibits low activity against anaerobic bacteria. [] Chemical modifications of Pristinamycin IIA, particularly stereoselective conjugate addition to the double bond of the dehydroproline ring, are being explored to generate water-soluble derivatives. []

Relevance: Pristinamycin IIA is the other crucial component of Pristinamycin. The synergistic action between Pristinamycin IIA and Pristinamycin IA is vital for the antibiotic potency of Pristinamycin. [] Modifications to Pristinamycin IIA aim to overcome the limitations of Pristinamycin, such as poor water solubility, and improve its therapeutic application. []

Pristinamycin IIB

Compound Description: Pristinamycin IIB is a streptogramin antibiotic and a close analogue of Pristinamycin IIA. [] While recognized for its potent antibacterial properties, Pristinamycin IIB faces challenges related to its chemical structure, including instability at various pH levels, limited water solubility, and bacterial resistance. [] These limitations hinder its broader therapeutic application.

Relevance: Pristinamycin IIB, while not a component of the Pristinamycin mixture, shares structural similarities and antibacterial properties with Pristinamycin IIA. [] Understanding the limitations of Pristinamycin IIB provides valuable insights for developing improved analogs, potentially with enhanced stability, solubility, and efficacy against resistant bacteria. [] These findings contribute to the ongoing search for new and effective antibiotics, especially against multi-drug resistant pathogens.

6-Chloropristinamycin I

Compound Description: 6-Chloropristinamycin I is a novel pristinamycin derivative generated through a mutasynthesis approach targeting the phenylglycine residue of Pristinamycin I. [] This compound is produced by incorporating halogenated phenylglycine derivatives into the biosynthetic pathway of Pristinamycin I. [] The structure of 6-Chloropristinamycin I has been confirmed using NMR spectroscopy, and its antimicrobial bioactivity has been evaluated. []

Relevance: 6-Chloropristinamycin I represents a successful example of using mutasynthesis to generate novel derivatives of Pristinamycin with potentially improved properties. [] The introduction of a chlorine atom into the phenylglycine moiety could influence the compound's pharmacokinetic properties, potentially improving its efficacy or overcoming resistance mechanisms. [] This approach highlights the potential of mutasynthesis for expanding the chemical diversity of Pristinamycin and developing new antibiotics.

6-Fluoropristinamycin I

Compound Description: 6-Fluoropristinamycin I is another novel pristinamycin derivative generated through mutasynthesis, similar to 6-Chloropristinamycin I. [] It is produced by incorporating fluorinated phenylglycine derivatives into the biosynthetic pathway of Pristinamycin I. [] This compound has been isolated, structurally elucidated by NMR spectroscopy, and assessed for its antimicrobial activity. []

Relevance: 6-Fluoropristinamycin I further emphasizes the potential of mutasynthesis in creating novel Pristinamycin derivatives. [] Introducing a fluorine atom into the phenylglycine residue of Pristinamycin I might lead to altered pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and overcoming resistance mechanisms. [] This approach highlights the potential for generating new antibiotics with improved characteristics.

RP 59500

Compound Description: RP 59500 represents a class of novel water-soluble derivatives of Pristinamycin, designed to address the limitations of the parent compound's poor water solubility. [] These semi-synthetic derivatives have been created by modifying both Pristinamycin IA and Pristinamycin IIA. []

Relevance: RP 59500 and related compounds demonstrate the efforts to improve the pharmaceutical properties of Pristinamycin. [] By enhancing water solubility, these derivatives aim to expand the clinical application of Pristinamycin, particularly for intravenous administration, which is crucial for treating severe infections where oral administration is not feasible. []

Virginiamycin

Compound Description: Virginiamycin is a streptogramin antibiotic that belongs to the same family as Pristinamycin. [, ] It shares structural similarities with Pristinamycin and exhibits cross-reactivity, particularly in cases of cutaneous adverse drug reactions. [, ] This cross-reactivity suggests that individuals allergic to Pristinamycin might also react to Virginiamycin. [, ]

Relevance: Virginiamycin's structural resemblance and cross-reactivity with Pristinamycin highlight the potential for allergic reactions in individuals sensitive to Pristinamycin. [, ] This information is essential for clinicians to consider alternative treatment options for patients with known allergies to Pristinamycin or other streptogramin antibiotics.

Dalfopristin/Quinupristin (Synercid)

Compound Description: Dalfopristin/Quinupristin, commercially known as Synercid, is another streptogramin antibiotic structurally related to Pristinamycin. [, ] It displays cross-reactivity with Pristinamycin, indicating that individuals allergic to one might experience reactions to the other. [, ] Synercid is a combination of two semi-synthetic streptogramin antibiotics, dalfopristin (a group A streptogramin) and quinupristin (a group B streptogramin). []

Relevance: Similar to Virginiamycin, the structural analogy and cross-reactivity of Dalfopristin/Quinupristin with Pristinamycin are crucial for clinical practice. [, ] This information emphasizes the need for careful consideration of alternative antibiotics in patients with a history of allergic reactions to Pristinamycin or other streptogramins to avoid potential cross-reactivity and adverse events. [, ]

Josamycin

Compound Description: Josamycin is a macrolide antibiotic that is structurally unrelated to Pristinamycin but shares a similar spectrum of activity against Mycoplasma species. [] Resistance to josamycin has been identified as an independent risk factor for the acquisition of pristinamycin-resistant Mycoplasma hominis and Ureaplasma species. []

Relevance: While structurally different from Pristinamycin, the correlation between josamycin resistance and pristinamycin resistance in Mycoplasma infections suggests a potential for cross-resistance development. [] This observation underscores the importance of monitoring resistance patterns and implementing appropriate antibiotic stewardship practices to preserve the efficacy of both josamycin and pristinamycin.

Overview

Pristinamycin is a complex antibiotic produced by the bacterium Streptomyces pristinaespiralis. It belongs to the class of streptogramins, which are known for their effectiveness against a range of Gram-positive bacteria, including those resistant to other antibiotics. Pristinamycin is particularly significant in clinical settings as it serves as a last-resort treatment for infections caused by multi-drug resistant pathogens.

Source

Pristinamycin is derived from Streptomyces pristinaespiralis, a species of actinomycete. This organism was first isolated in the 1950s and has since been studied extensively for its biosynthetic capabilities. The antibiotic is produced naturally through a series of enzymatic reactions involving non-ribosomal peptide synthetases and hybrid polyketide synthases.

Classification

Pristinamycin is classified as a streptogramin antibiotic, which is further divided into two components: Pristinamycin I and Pristinamycin II. These components work synergistically to inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria.

Synthesis Analysis

Methods

The biosynthesis of pristinamycin involves a complex series of enzymatic reactions. The genes responsible for its production are clustered together in the genome of Streptomyces pristinaespiralis, forming what is known as the "pristinamycin supercluster." This cluster contains genes encoding non-ribosomal peptide synthetases and polyketide synthases that facilitate the stepwise assembly of the antibiotic's structure .

Recent advancements in metabolic engineering have enabled researchers to enhance the production of pristinamycin by manipulating specific biosynthetic pathways. Techniques such as gene knockout and overexpression have been employed to optimize yields and improve the efficiency of precursor utilization .

Technical Details

The key steps in the biosynthesis of pristinamycin include:

  • The condensation of amino acid precursors through non-ribosomal peptide synthetases.
  • The incorporation of malonyl-CoA units by hybrid polyketide synthases.
  • The final assembly and modification steps that yield the active antibiotic components.
Molecular Structure Analysis

Structure

Pristinamycin consists of two main components: Pristinamycin I (which includes Pristinamycin IA and IB) and Pristinamycin II (which includes Pristinamycin IIA and IIB). Each component has a unique molecular structure characterized by cyclic peptides and polyketide segments.

  • Pristinamycin I: Composed mainly of amino acids and sugar moieties.
  • Pristinamycin II: Contains additional modifications that enhance its antimicrobial properties.

The detailed molecular structures can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of specific functional groups and stereochemistry .

Data

The molecular formula for Pristinamycin IIA is C27H37N5O9S, while Pristinamycin I has a more complex structure with multiple stereocenters contributing to its biological activity.

Chemical Reactions Analysis

Reactions

The synthesis of pristinamycin involves various chemical reactions, including:

  • Condensation Reactions: Where amino acids are linked together by peptide bonds.
  • Cyclization: Leading to the formation of cyclic structures that are critical for antibiotic activity.
  • Modification Reactions: Such as glycosylation or halogenation, which can enhance stability and efficacy against bacteria.

These reactions are catalyzed by specific enzymes encoded within the pristinamycin biosynthetic gene cluster .

Technical Details

Understanding these reactions at the molecular level allows researchers to manipulate biosynthetic pathways effectively. For instance, introducing halogenated phenylglycine derivatives has been shown to yield novel pristinamycin derivatives with improved antimicrobial properties .

Mechanism of Action

Process

Pristinamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation and disrupting translation. This action is particularly effective against Gram-positive bacteria due to their reliance on ribosomal function for growth and replication.

Data

Studies have shown that pristinamycin can inhibit both early and late stages of protein synthesis, making it effective against resistant strains that may evade other antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

Pristinamycin is typically presented as a white to off-white powder. It is soluble in water, with solubility varying based on pH levels. The compound exhibits stability under specific conditions but can degrade when exposed to extreme temperatures or pH levels.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 585 g/mol for Pristinamycin IIA.
  • pH Stability: Effective within a physiological pH range.
  • Solubility: Soluble in aqueous solutions, enhancing its bioavailability during therapeutic use.
Applications

Scientific Uses

Pristinamycin is primarily used in clinical settings for treating infections caused by resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its unique mechanism makes it a valuable tool in combating antibiotic resistance. Additionally, ongoing research into its biosynthesis may lead to novel derivatives with enhanced efficacy or reduced side effects.

Properties

CAS Number

270076-60-3

Product Name

Pristinamycin

IUPAC Name

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1

InChI Key

MVTQIFVKRXBCHS-XZDBVTHASA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.